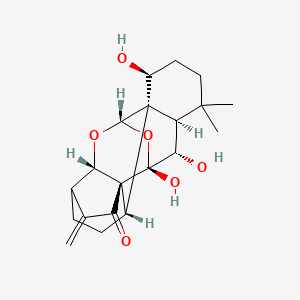
Ponicidin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ponicidin, also known as Rubescensine B, is a diterpenoid derived from Rabdosia rubescens . It exhibits immunoregulatory, anti-inflammatory, anti-viral, and anti-cancer activity . Ponicidin induces apoptosis of gastric carcinoma cells, decreases the phosphorylation of JAK2 and STAT3, and shows no effect on protein levels of JAK2 and STAT3 .
Molecular Structure Analysis
Ponicidin has a molecular formula of C20H26O6 . It has an average mass of 362.417 Da and a monoisotopic mass of 362.172943 Da . The molecule has 10 defined stereocentres .Physical And Chemical Properties Analysis
Ponicidin has a density of 1.5±0.1 g/cm^3 . It has a boiling point of 580.9±50.0 °C at 760 mmHg . The vapour pressure is 0.0±3.7 mmHg at 25°C . The enthalpy of vaporization is 99.8±6.0 kJ/mol . The flash point is 210.0±23.6 °C . The index of refraction is 1.649 . The molar refractivity is 90.0±0.4 cm^3 . It has 6 H bond acceptors and 3 H bond donors .Aplicaciones Científicas De Investigación
Anti-Cancer Properties
Ponicidin has shown significant anti-cancer properties. It has been found to inhibit the growth of gastric carcinoma cell line MKN28 and induce apoptosis of MKN28 cells . The suppression was in both time- and dose-dependent manner . The cell cycle was blocked and reactive oxygen species (ROS) generation was increased after the cells were treated with ponicidin .
Apoptosis Induction
Ponicidin induces apoptosis via the signaling pathway regulated by Janus kinase 2 (JAK2) and signal transducers and activators of transcription 3 (STAT3) . Bcl-2 expression was down-regulated remarkably while Bax expression and the active form of caspase-3 were increased after apoptosis occurred .
ROS Generation
Ponicidin induces reactive oxygen species (ROS) generation in MKN28 cells . This is significant as ROS are chemically reactive molecules containing oxygen, which play an important role in cell signaling and homeostasis.
Anti-Proliferation Effects
Ponicidin has significant anti-proliferation effects by inducing apoptosis on leukemia cells in vitro . The suppression was in both time- and dose-dependent manner . After treatment with ponicidin, the morphologic changes including reduction in the volume and nuclear chromatin condensation were observed .
5. Downregulation of Survivin and Bcl-2 Expressions Both survivin and Bcl-2 expressions were down-regulated remarkably while Bax expression remained constant before and after apoptosis occurred . This suggests that downregulation of survivin as well as Bcl-2 expressions may be the important apoptosis inducing mechanisms .
Potential Therapeutic Agent
Given its various biological effects, Ponicidin may serve as a potential therapeutic agent for gastric carcinoma and leukemia .
Mecanismo De Acción
Ponicidin has been shown to induce apoptosis in gastric carcinoma MKN28 cells . It inhibits the growth of these cells significantly in both a time- and dose-dependent manner . The cell cycle is blocked and reactive oxygen species (ROS) generation is increased after the cells are treated with Ponicidin . Bcl-2 expression is down-regulated remarkably while Bax expression and the active form of caspase-3 are increased after apoptosis occurs .
Propiedades
IUPAC Name |
(1R,2S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O6/c1-8-9-4-5-10-18-11(21)6-7-17(2,3)12(18)14(23)20(24)19(10,13(8)22)15(9)25-16(18)26-20/h9-12,14-16,21,23-24H,1,4-7H2,2-3H3/t9?,10-,11-,12+,14-,15-,16-,18-,19-,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRDRHNMTIXZNY-CJZVHFPTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C23C1C(C4(C56C2CCC(C5OC3O4)C(=C)C6=O)O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC[C@@H]([C@]23[C@@H]1[C@@H]([C@@]4([C@]56[C@H]2CCC([C@@H]5O[C@H]3O4)C(=C)C6=O)O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 92043456 | |
CAS RN |
52617-37-5 |
Source


|
| Record name | 52617-37-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


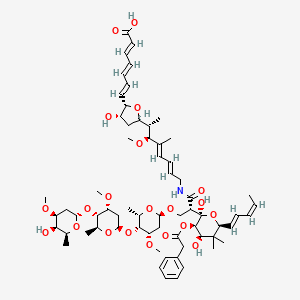

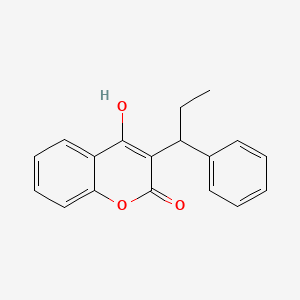

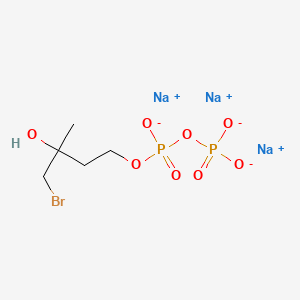


![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde](/img/structure/B610099.png)
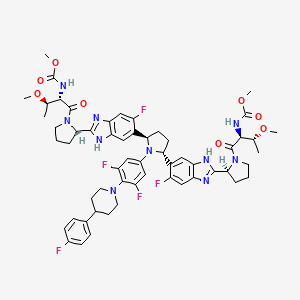
![(E)-4-(2-((2-methyl-1H-indol-3-yl)methylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B610104.png)
![4H-1-Benzopyran-4-one, 6-methyl-2-(4-morpholinyl)-8-[1-(phenylamino)ethyl]-](/img/structure/B610105.png)